![molecular formula C6H8ClF2N3 B13473188 1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride](/img/structure/B13473188.png)
1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride is a chemical compound with the molecular formula C7H8F2N2·HCl It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride typically involves the introduction of a difluoromethyl group to a pyridazine ring. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions. This reaction is highly regioselective and offers good functional group compatibility .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the pyridazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines.
科学的研究の応用
1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl group enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
Pyridazine: The parent compound, which lacks the difluoromethyl group.
Pyridazinone: A derivative with an oxygen atom at the 3-position of the pyridazine ring.
Difluoromethylpyridine: A similar compound with a difluoromethyl group attached to a pyridine ring.
Uniqueness
1-[6-(Difluoromethyl)pyridazin-3-yl]methanamine hydrochloride is unique due to the presence of both the difluoromethyl group and the pyridazine ring. This combination imparts distinct physicochemical properties, such as enhanced binding affinity and stability, making it a valuable compound in drug discovery and other scientific research applications .
特性
分子式 |
C6H8ClF2N3 |
|---|---|
分子量 |
195.60 g/mol |
IUPAC名 |
[6-(difluoromethyl)pyridazin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H7F2N3.ClH/c7-6(8)5-2-1-4(3-9)10-11-5;/h1-2,6H,3,9H2;1H |
InChIキー |
RMICMBFADQXIRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NN=C1CN)C(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


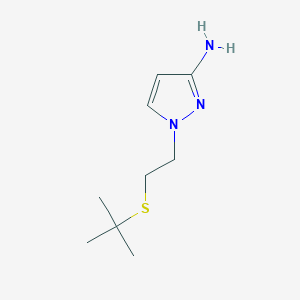
![[(Oxan-4-ylidene)methyl]boronic acid](/img/structure/B13473110.png)



![1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B13473139.png)
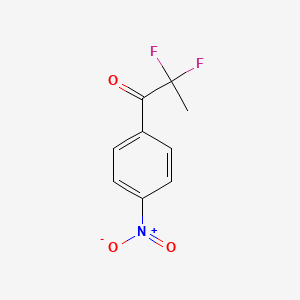
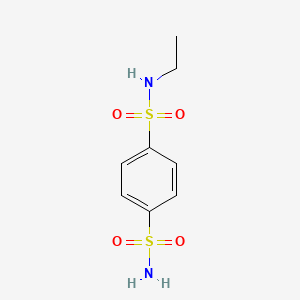
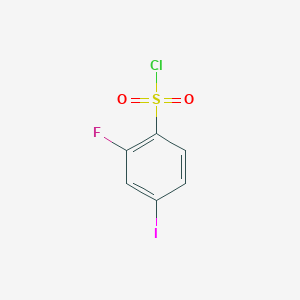
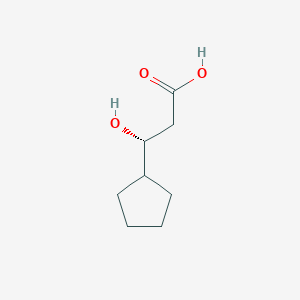
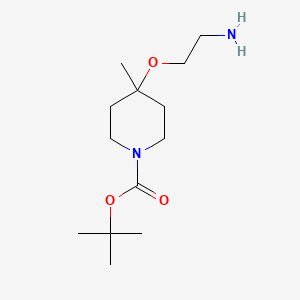


![8-Azadispiro[3.0.5^{5}.2^{4}]dodecanehydrochloride](/img/structure/B13473200.png)
